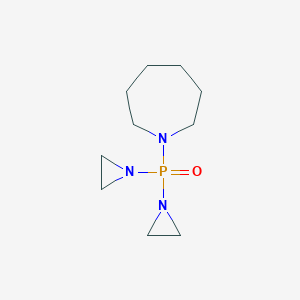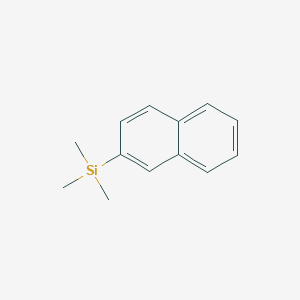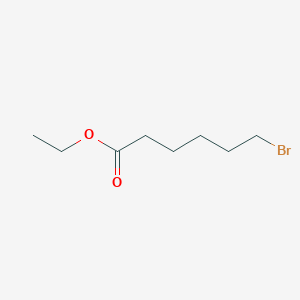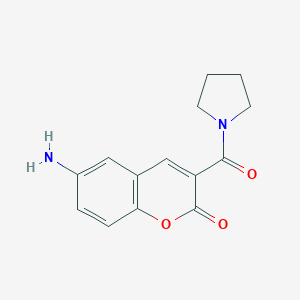
Coumarin, 6-amino-3-(1-pyrrolidinylcarbonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Coumarin, 6-amino-3-(1-pyrrolidinylcarbonyl)-, is a chemical compound that has gained significant attention in scientific research due to its potential biochemical and physiological effects. This compound belongs to the coumarin family, which is a class of organic compounds that are widely used in the pharmaceutical industry for their diverse biological activities. Coumarin, 6-amino-3-(1-pyrrolidinylcarbonyl)-, has been found to exhibit a range of pharmacological properties, including anticoagulant, anti-inflammatory, and antitumor activities.
作用機序
The mechanism of action of coumarin, 6-amino-3-(1-pyrrolidinylcarbonyl)-, involves the inhibition of various enzymes and signaling pathways. It inhibits vitamin K epoxide reductase, which is involved in the synthesis of vitamin K-dependent clotting factors, leading to anticoagulant activity. It also inhibits the production of prostaglandins and leukotrienes by inhibiting cyclooxygenase and lipoxygenase enzymes, respectively, leading to anti-inflammatory activity. Furthermore, it induces apoptosis and inhibits cell proliferation by modulating various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
生化学的および生理学的効果
Coumarin, 6-amino-3-(1-pyrrolidinylcarbonyl)-, has been found to exhibit a range of biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in animal models of inflammation. It also inhibits platelet aggregation and thrombus formation, leading to anticoagulant activity. Moreover, it has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
実験室実験の利点と制限
One of the advantages of using coumarin, 6-amino-3-(1-pyrrolidinylcarbonyl)-, in lab experiments is its diverse pharmacological activities, which make it a useful tool for studying various biological processes. Additionally, its synthesis method is relatively simple and can be performed using commercially available reagents. However, one of the limitations of using coumarin, 6-amino-3-(1-pyrrolidinylcarbonyl)-, is its potential toxicity, which may limit its use in certain experiments. Moreover, its solubility in water is relatively low, which may affect its bioavailability in vivo.
将来の方向性
There are several future directions for the study of coumarin, 6-amino-3-(1-pyrrolidinylcarbonyl)-. One of the potential areas of research is its use as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, its potential as a lead compound for the development of new drugs with improved pharmacological activities can be explored. Moreover, its mechanism of action can be further elucidated to better understand its diverse biological effects. Finally, its toxicity and bioavailability can be studied to optimize its use in various experiments.
合成法
Coumarin, 6-amino-3-(1-pyrrolidinylcarbonyl)-, can be synthesized using various methods. One of the commonly used methods involves the reaction of 6-amino-3-pyridinecarboxylic acid with pyrrolidine-1-carbonyl chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction results in the formation of coumarin, 6-amino-3-(1-pyrrolidinylcarbonyl)-, as a white solid with a yield of up to 60%.
科学的研究の応用
Coumarin, 6-amino-3-(1-pyrrolidinylcarbonyl)-, has been extensively studied for its potential pharmacological activities. It has been found to exhibit anticoagulant activity by inhibiting the activity of vitamin K epoxide reductase, which is involved in the synthesis of vitamin K-dependent clotting factors. Additionally, coumarin, 6-amino-3-(1-pyrrolidinylcarbonyl)-, has been found to possess anti-inflammatory activity by inhibiting the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. Moreover, it has been reported to have antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
特性
CAS番号 |
18144-55-3 |
|---|---|
製品名 |
Coumarin, 6-amino-3-(1-pyrrolidinylcarbonyl)- |
分子式 |
C14H14N2O3 |
分子量 |
258.27 g/mol |
IUPAC名 |
6-amino-3-(pyrrolidine-1-carbonyl)chromen-2-one |
InChI |
InChI=1S/C14H14N2O3/c15-10-3-4-12-9(7-10)8-11(14(18)19-12)13(17)16-5-1-2-6-16/h3-4,7-8H,1-2,5-6,15H2 |
InChIキー |
JMMNFKYSQYCWBR-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CC3=C(C=CC(=C3)N)OC2=O |
正規SMILES |
C1CCN(C1)C(=O)C2=CC3=C(C=CC(=C3)N)OC2=O |
その他のCAS番号 |
18144-55-3 |
同義語 |
6-Amino-3-(pyrrolidin-1-ylcarbonyl)coumarin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





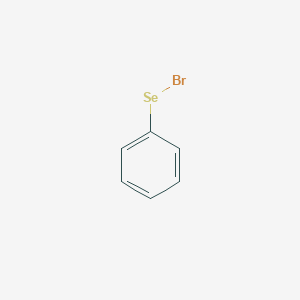

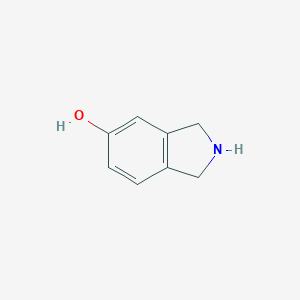
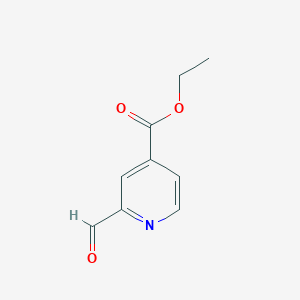
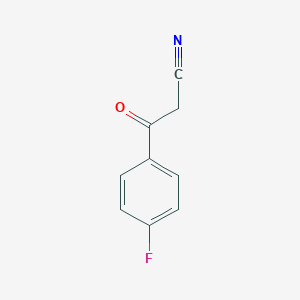
![1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine](/img/structure/B105861.png)
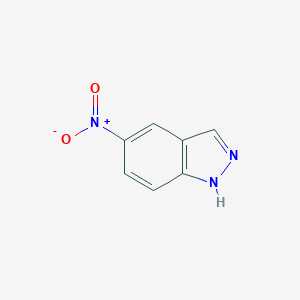
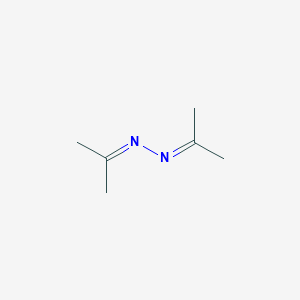
![N-[5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-yl]methanesulfonamide](/img/structure/B105874.png)
